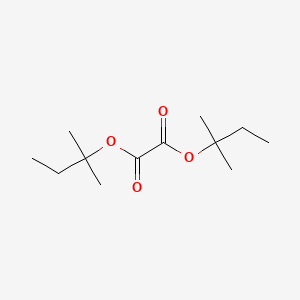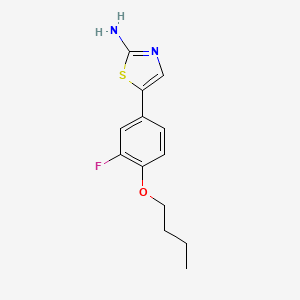
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with sulfonamide and trifluoromethyl groups.
Métodos De Preparación
The synthesis of 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
When compared to similar compounds, 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 3,4-dihydro-7-sulfamoyl-6-(trifluoromethyl)-, 1,1-dioxide stands out due to its unique structural features and diverse applications. Similar compounds include other benzothiadiazine derivatives, which may have different substituents and functional groups. The presence of the trifluoromethyl and sulfonamide groups in this compound contributes to its distinct properties and reactivity .
Propiedades
Número CAS |
393-21-5 |
|---|---|
Fórmula molecular |
C9H8F3N3O6S2 |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
1,1-dioxo-7-sulfamoyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylic acid |
InChI |
InChI=1S/C9H8F3N3O6S2/c10-9(11,12)3-1-4-6(2-5(3)22(13,18)19)23(20,21)15-7(14-4)8(16)17/h1-2,7,14-15H,(H,16,17)(H2,13,18,19) |
Clave InChI |
FBNXAROHEIKWIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C1NC(NS2(=O)=O)C(=O)O)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)


![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)


![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)

![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)


